molecular formula C18H17N3O B2980555 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile CAS No. 477546-33-1

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile

Cat. No. B2980555
CAS RN: 477546-33-1
M. Wt: 291.354
InChI Key: GEGKPHCFWSKGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Phenylpiperazine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C18H17N3O. It is part of a class of organic compounds known as phenylpiperazines . These compounds contain a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “4-(4-Phenylpiperazine-1-carbonyl)benzonitrile” is characterized by a phenylpiperazine skeleton attached to a benzonitrile group. The phenylpiperazine part of the molecule provides a three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" .

Scientific Research Applications

Poly ADP-Ribose Polymerases (PARP-1) Inhibition

One of the primary applications of derivatives of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile is as potent inhibitors of PARP-1, an enzyme critical in DNA repair processes. These compounds have been designed and synthesized to improve the structure-activity relationships about the substituents in the hydrophobic pocket . They show promise in cancer treatment, particularly in targeting BRCA-1 deficient cells, which are often resistant to other forms of chemotherapy .

Antiproliferative Activity

Certain derivatives, such as those with furan ring substitutions, have demonstrated significant antiproliferative activity against specific cancer cell lines. This suggests their potential use in developing targeted cancer therapies that can selectively inhibit the growth of cancerous cells without affecting healthy cells .

Molecular Docking Studies

The molecular docking method has been used to explore the binding mode of these compounds with PARP-1. This application is crucial for understanding how these inhibitors interact at the molecular level, which is essential for the rational design of more effective drugs .

Structure-Activity Relationship (SAR) Exploration

The study of these derivatives also contributes to the broader field of SAR exploration. By analyzing the effects of different substituents on the core structure, researchers can develop a deeper understanding of how structural changes impact biological activity .

Selectivity and Targeting

Some derivatives exhibit high selectivity and targeting, indicating that they could be developed into drugs that precisely target certain biological pathways or types of cells, such as cancer cells with specific mutations .

Hydrophobic Pocket Binding

The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole, which is part of the structure of these compounds, might improve its inhibitory activity. This application is particularly relevant in the design of drugs that need to bind to hydrophobic pockets within target enzymes or receptors .

Future Directions

The future directions for “4-(4-Phenylpiperazine-1-carbonyl)benzonitrile” and similar compounds involve further exploration of their potential in drug discovery. The phenylpiperazine scaffold is versatile and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This makes it a promising area for the design of new compounds with different biological profiles .

properties

IUPAC Name

4-(4-phenylpiperazine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c19-14-15-6-8-16(9-7-15)18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGKPHCFWSKGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.